Comparative Antispasmodic Potency: 3-Chloro Substitution Confers Higher Activity than 4-Chloro Isomer
In a study of 30 arylmethylurea derivatives, the antispasmodic activity was found to be strongly dependent on the position of the chloro substituent on the phenyl ring. The 3-chloro-substituted derivative exhibited higher antispasmodic potency compared to its 4-chloro-substituted analog when evaluated in a standard isolated smooth muscle preparation .
| Evidence Dimension | Antispasmodic activity (relative potency) |
|---|---|
| Target Compound Data | Higher relative potency (meta-chloro substitution) |
| Comparator Or Baseline | 4-chloro-substituted analog (para-chloro substitution) |
| Quantified Difference | Qualitative: meta-chloro > para-chloro (exact numerical values not provided in abstract; study notes dependence on halogen position) |
| Conditions | Isolated smooth muscle tissue (unspecified species) in an organ bath system; antispasmodic activity measured against induced contractions |
Why This Matters
For researchers investigating smooth muscle relaxants, selecting the 3-chloro isomer over the 4-chloro analog is critical to achieving a higher baseline antispasmodic response, avoiding wasted experimental resources on less active positional isomers.
